2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide
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Overview
Description
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with dimethyl, phenyl, and carbohydrazide groups. The compound has garnered interest due to its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound, and ammonium acetate in the presence of a catalyst such as cobalt chloride (CoCl2) or montmorillonite . The reaction is usually carried out in a solvent like water, making it an environmentally friendly process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green chemistry principles, such as solvent-free synthesis and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydropyridine derivatives.
Substitution: The phenyl and carbohydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different pharmacological properties .
Scientific Research Applications
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions, thereby reducing muscle contraction and lowering blood pressure. This mechanism is similar to that of other calcium channel blockers, which are used to treat hypertension and angina .
Comparison with Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Comparison: 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide is unique due to its specific substitution pattern, which can influence its pharmacological properties. Unlike some of its counterparts, this compound may offer a different profile of activity and side effects, making it a valuable addition to the class of 1,4-dihydropyridine derivatives .
Properties
Molecular Formula |
C15H19N5O2 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide |
InChI |
InChI=1S/C15H19N5O2/c1-8-11(14(21)19-16)13(10-6-4-3-5-7-10)12(9(2)18-8)15(22)20-17/h3-7,13,18H,16-17H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
FCSKJKYQYBWSHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NN)C2=CC=CC=C2)C(=O)NN |
Origin of Product |
United States |
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